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Abstract
HY-078020 is a novel, potent, and selective second-generation histamine H1 receptor

antagonist.[1][2] Developed as a potential treatment for allergic diseases, it exhibits high affinity

for the H1 receptor with an IC50 of 24.12 nM.[1] Notably, HY-078020 demonstrates significantly

reduced activity at the muscarinic M3 receptor (IC50 > 10,000 nM) and the hERG potassium

channel (IC50 = 17.6 µM), suggesting a favorable safety profile with a lower risk of

anticholinergic side effects and cardiac arrhythmias compared to some earlier antihistamines.

[1][2] Preclinical studies have demonstrated its efficacy in reducing histamine-induced vascular

permeability and its favorable pharmacokinetic properties. This document provides a

comprehensive overview of the pharmacological profile of HY-078020, including its mechanism

of action, in vitro and in vivo activity, and detailed experimental methodologies.

Core Pharmacological Data
The following tables summarize the key quantitative data for HY-078020.

Table 1: In Vitro Receptor and Channel Activity
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Target Assay Type Value Reference

Histamine H1

Receptor
Radioligand Binding IC50 = 24.12 nM [1]

Muscarinic M3

Receptor
Radioligand Binding IC50 > 10 µM [1][2]

hERG Potassium

Channel
Patch Clamp IC50 = 17.6 µM [1][2]

Table 2: In Vitro ADME Profile

Parameter Assay Result Reference

Permeability Caco-2 Assay Efflux Ratio < 2 [1]

Metabolic Stability
Human Liver

Microsomes
t1/2 = 86.625 min [1]

Table 3: In Vivo Efficacy

Animal Model Administration Dosage Effect Reference

Histamine-

induced vascular

permeability in

ICR and

Kunming mice

Intragastric (i.g.) 5 mg/kg

58.71% inhibition

of vascular

permeability

[1]

Salivary

secretion in

Wistar mice

Intravenous (i.v.) 10 mg/kg

10.8% inhibition

of salivary

secretion

[1]

Mechanism of Action and Signaling Pathway
HY-078020 acts as a selective antagonist of the histamine H1 receptor. The H1 receptor is a G-

protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11
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protein. This initiates a downstream signaling cascade involving the activation of phospholipase

C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release

of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling

cascade ultimately leads to the physiological responses associated with allergic reactions, such

as smooth muscle contraction and increased vascular permeability.[3][4] By competitively

blocking the binding of histamine to the H1 receptor, HY-078020 inhibits this signaling pathway,

thereby mitigating the symptoms of allergic disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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